Methyl 4-methylbenzo[b]thiophene-2-carboxylate
Description
Methyl 4-methylbenzo[b]thiophene-2-carboxylate (CAS 146137-98-6) is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a methyl group at position 4 and a methyl ester at position 2. This structure combines aromaticity with electron-donating (methyl) and lipophilic (ester) groups, making it a versatile intermediate in medicinal chemistry and materials science. Its ester functionality enhances membrane permeability compared to carboxylic acid derivatives, while the methyl substituent modulates electronic properties and steric interactions .
Properties
IUPAC Name |
methyl 4-methyl-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c1-7-4-3-5-9-8(7)6-10(14-9)11(12)13-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRCGMSSEDWQKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(SC2=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597324 | |
| Record name | Methyl 4-methyl-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146137-98-6 | |
| Record name | Methyl 4-methyl-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methylbenzo[b]thiophene-2-carboxylate typically involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. Another common method is the Suzuki–Miyaura coupling, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs large-scale condensation reactions and coupling reactions. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methylbenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
Chemistry
Methyl 4-methylbenzo[b]thiophene-2-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for:
- Synthesis of Thiophene Derivatives : Utilized in creating other thiophene-based compounds that may have enhanced properties.
- Organic Electronics : Investigated for use in organic semiconductors due to its electronic properties.
Biology
The compound has been extensively studied for its potential biological activities, including:
- Antimicrobial Activity : Exhibits significant inhibition against various bacterial strains. Preliminary studies suggest it disrupts bacterial cell wall synthesis or interferes with essential metabolic pathways.
- Anticancer Properties : Research indicates cytotoxic effects against several cancer cell lines (e.g., A431 and HT29). The compound has shown IC50 values lower than those of standard chemotherapy agents like doxorubicin, suggesting its potential as an anticancer drug candidate.
Medicine
This compound is being explored for therapeutic applications, particularly in:
- Drug Development : Its interactions with specific enzymes and receptors may inform its use in treating diseases, particularly cancers and infections.
Case Studies and Research Findings
Several studies illustrate the compound's efficacy and mechanism of action:
- Antimicrobial Efficacy Study : A study demonstrated significant inhibition zones in agar diffusion tests against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assessment : In vitro studies showed that this compound effectively inhibited cancer cell proliferation with IC50 values below 10 µg/mL, indicating strong potential compared to conventional chemotherapeutics.
- Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with target proteins through hydrophobic interactions, enhancing its binding affinity.
Mechanism of Action
The mechanism of action of Methyl 4-methylbenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Benzo[b]Thiophene Derivatives
Structural and Functional Group Variations
Key structural analogs differ in substituent type, position, and functional groups, leading to distinct physicochemical and biological properties:
Table 1: Substituent and Functional Group Comparison
*Full name: Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate
Key Observations :
- Electronic Effects : Methyl (electron-donating) vs. chloro (electron-withdrawing) substituents alter ring electron density, affecting reactivity and interaction with biological targets .
- Functional Groups: Esters improve lipophilicity, while carboxylic acids enhance water solubility and ionic interactions. The morpholinosulfonyl group in the fluoro derivative introduces hydrogen-bonding capacity and bulkiness, critical for anti-HBV activity .
Insights :
Physicochemical Properties
Table 4: Physicochemical Data
| Compound | Melting Point (°C) | Solubility | Stability |
|---|---|---|---|
| This compound | Not reported | Lipophilic (ester) | Stable under anhydrous conditions |
| 4-Methylbenzo[b]thiophene-2-carboxylic acid | Not reported | Polar (aqueous) | Prone to decarboxylation at high temps |
| Ethyl 5-hydroxy-3-methyl-4,7-dioxo-...* | 153–156 | Moderate (ethanol) | Sensitive to hydrolysis |
*Full name: Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate
Key Trends :
- Esters (e.g., target compound) are more lipophilic than carboxylic acids, favoring blood-brain barrier penetration.
- Sulfone derivatives (e.g., STAT3 inhibitors) exhibit higher thermal and oxidative stability compared to sulfides .
Biological Activity
Methyl 4-methylbenzo[b]thiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C_{12}H_{12}O_2S and a molecular weight of approximately 210.26 g/mol. The compound features a methyl group at the 4-position and a carboxylate group at the 2-position, which contribute to its unique chemical properties and potential applications.
Biological Activities
Research indicates that this compound exhibits significant antimicrobial and anticancer properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
- Anticancer Properties : The compound has been investigated for its cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of cancer cells in vitro, with specific IC50 values indicating effective concentrations required to achieve significant growth inhibition .
The biological activity of this compound is thought to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression or microbial metabolism. This interaction can lead to modulation of critical signaling pathways, ultimately affecting cell growth and survival .
- Receptor Modulation : It may also interact with receptors that play roles in cellular signaling, which can influence various physiological responses, such as apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy Study : A study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones in agar diffusion tests, suggesting strong antimicrobial properties.
- Cytotoxicity Assessment : In a series of experiments involving different cancer cell lines (e.g., A431 and HT29), this compound demonstrated IC50 values below those of standard chemotherapy agents like doxorubicin, highlighting its potential as an anticancer drug candidate .
- Mechanistic Insights : Molecular dynamics simulations have provided insights into how this compound interacts with target proteins, revealing hydrophobic interactions as a key factor in its binding affinity .
Comparative Analysis
| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (µg/mL) |
|---|---|---|---|
| This compound | Yes | Yes | <10 |
| Doxorubicin | Moderate | High | ~0.5 |
| Benzo[b]thiophene-2-carboxylic acid | Yes | Moderate | ~20 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
